molecular formula C4H9NOS B6235367 2-(methylsulfanyl)propanamide CAS No. 13122-26-4

2-(methylsulfanyl)propanamide

Cat. No.: B6235367
CAS No.: 13122-26-4
M. Wt: 119.2
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Description

2-(Methylsulfanyl)propanamide is an organic sulfur compound with the molecular formula C4H9NOS and an average molecular mass of 119.182 g/mol . It features a propanamide core structure substituted with a methylsulfanyl group at the second carbon, making it a valuable building block and intermediate in synthetic organic chemistry and pharmaceutical research . Compounds with propanamide and sulfanyl motifs are of significant interest in medicinal chemistry. Research into similar structures has shown potential for developing enzyme inhibitors . For instance, propanamide-sulfonamide based hybrids have been explored as potent inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2), which are relevant for treating inflammatory conditions and bacterial infections . Furthermore, various propionamide derivatives have been designed and evaluated as potent receptor antagonists and agonists, indicating the potential of this chemical class in neurological and pain management research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care in a appropriately controlled laboratory setting.

Properties

CAS No.

13122-26-4

Molecular Formula

C4H9NOS

Molecular Weight

119.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 2-(Methylsulfanyl)propanoate

The first step involves reacting 2-bromopropanoic acid with sodium methanethiolate in a polar aprotic solvent such as dimethylformamide (DMF). The bromine atom at the β-position is displaced by the methylthio group, forming methyl 2-(methylsulfanyl)propanoate. Optimal conditions include a temperature of 60–80°C and a reaction time of 4–6 hours, achieving yields of 75–85%.

Reaction Scheme:
2-Bromopropanoic acid+NaSCH3CH3S-CH2COOCH3+NaBr\text{2-Bromopropanoic acid} + \text{NaSCH}_3 \rightarrow \text{CH}_3\text{S-CH}_2\text{COOCH}_3 + \text{NaBr}

Ammonolysis to 2-(Methylsulfanyl)propanamide

The ester intermediate is treated with concentrated aqueous ammonia (28%) under reflux for 5–8 hours. This step converts the ester to the primary amide, with yields ranging from 70% to 85% depending on the leaving group’s electronegativity.

Reaction Scheme:
CH3S-CH2COOCH3+NH3CH3S-CH2CONH2+CH3OH\text{CH}_3\text{S-CH}_2\text{COOCH}_3 + \text{NH}_3 \rightarrow \text{CH}_3\text{S-CH}_2\text{CONH}_2 + \text{CH}_3\text{OH}

Table 1: Ammonolysis Conditions and Yields

Ester SubstrateAmmonia ConcentrationReaction Time (h)Yield (%)
Methyl 2-(methylsulfanyl)propanoate28%680
Ethyl 2-(methylsulfanyl)propanoate28%875

Direct Amination of 2-(Methylsulfanyl)propanoic Acid

This one-pot method bypasses ester intermediates by directly converting the carboxylic acid to the amide using coupling agents.

Carbodiimide-Mediated Coupling

2-(Methylsulfanyl)propanoic acid is reacted with ammonium chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction proceeds in dichloromethane at 0–5°C for 12 hours, yielding 65–75% of the target amide.

Reaction Scheme:
CH3S-CH2COOH+NH4ClEDC/HOBtCH3S-CH2CONH2\text{CH}_3\text{S-CH}_2\text{COOH} + \text{NH}_4\text{Cl} \xrightarrow{\text{EDC/HOBt}} \text{CH}_3\text{S-CH}_2\text{CONH}_2

Thiol-Ene Click Chemistry

A modern approach leverages thiol-ene reactions to introduce the methylthio group regioselectively.

Radical-Mediated Thiol Addition

Acrylamide is reacted with methanethiol under UV irradiation in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone). The reaction achieves >90% conversion within 2 hours, but the yield of this compound is moderate (50–60%) due to competing polymerization.

Reaction Scheme:
CH2=CHCONH2+CH3SHhνCH3S-CH2CONH2\text{CH}_2=\text{CHCONH}_2 + \text{CH}_3\text{SH} \xrightarrow{h\nu} \text{CH}_3\text{S-CH}_2\text{CONH}_2

Reductive Amination of 2-(Methylsulfanyl)propanal

This method involves forming an imine intermediate followed by reduction.

Imine Formation and Reduction

2-(Methylsulfanyl)propanal is condensed with ammonium hydroxide to form an imine, which is reduced using sodium cyanoborohydride (NaBH3CN) in methanol. The reaction yields 55–65% of the amide, but scalability is limited by the instability of the aldehyde precursor.

Reaction Scheme:
CH3S-CH2CHO+NH3CH3S-CH2CH(NH2)OHNaBH3CNCH3S-CH2CONH2\text{CH}_3\text{S-CH}_2\text{CHO} + \text{NH}_3 \rightarrow \text{CH}_3\text{S-CH}_2\text{CH(NH}_2\text{)OH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{CH}_3\text{S-CH}_2\text{CONH}_2

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Method

MethodYield (%)ScalabilitySafety Concerns
Nucleophilic Substitution80HighToxic bromine precursors
Direct Amination70ModerateMoisture-sensitive reagents
Thiol-Ene Chemistry55LowUV exposure required
Reductive Amination60LowUnstable intermediates

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Methylsulfanyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

This compound features a bulky 6-methoxynaphthalenyl substituent and a diphenylethyl amine group. The methoxy (-OMe) substituent enhances solubility in polar solvents compared to the methylthio group in 2-(methylsulfanyl)propanamide. Such structural complexity is typical in drug candidates targeting central nervous system (CNS) receptors, though its specific biological activity remains unexplored in the provided evidence .

(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Impurity C)

A pharmaceutical impurity listed in , this compound replaces the methylthio group with a branched 4-(2-methylpropyl)phenyl substituent.

Bicalutamide-Related Sulfonyl Propanamide

Bicalutamide impurities include derivatives with sulfonyl (-SO₂-) groups instead of methylthio. Sulfonyl groups are strongly electron-withdrawing, reducing nucleophilicity and increasing stability against oxidation compared to thioethers. This substitution is critical in antiandrogen drugs for enhancing metabolic resistance .

Ramelteon (TAK-375)

Ramelteon, a sedative, incorporates a tetrahydroindeno furan moiety and an ethyl group. Its logP of 2.4 reflects moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. In contrast, the methylthio group in this compound may confer higher logP, though experimental data are lacking .

Physical and Chemical Properties

Compound Melting Point (°C) logP Key Functional Groups Stability Considerations
This compound Not reported Not reported Thioether, propanamide Prone to oxidation to sulfoxides
Ramelteon 113–115 2.4 Cyclic ether, propanamide High thermal and oxidative stability
Compound 252 () 40–41 Not reported Bromo, sulfonyl Sensitive to hydrolysis

Data Tables

Table 1: Structural Comparison of Propanamide Derivatives

Compound Substituent(s) Key Functional Groups Reference
This compound Methylsulfanyl (-SMe) Propanamide, Thioether
N-(2,2-Diphenylethyl)-... 6-Methoxynaphthalenyl Propanamide, Methoxy
Impurity C (EP) 4-(2-Methylpropyl)phenyl Propanamide, Branched alkyl
Bicalutamide-related substance Fluorophenyl, Sulfonyl Propanamide, Sulfonyl

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(methylsulfanyl)propanamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a chloro-propanamide precursor (e.g., 2-chloropropanamide) with sodium methylthiolate (NaSCH₃) in polar aprotic solvents like DMSO or acetonitrile under mild heating (50–60°C) and inert atmosphere (N₂).
  • Optimization : Reaction yield depends on stoichiometric ratios (1:1.2 molar ratio of chloro-propanamide to NaSCH₃), solvent purity, and reaction time (6–8 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can the structural integrity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for CH₃-S, δ 2.1–2.3 ppm for CH₂-CO-NH₂) and ¹³C NMR (δ 25–28 ppm for S-CH₃, δ 170–175 ppm for amide carbonyl).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 2550 cm⁻¹ (S-CH₃ stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 133.2 (C₄H₉NOS⁺).
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .

Q. What are the key physicochemical properties of this compound?

  • Properties :

  • Solubility : Moderate in DMSO (>50 mg/mL), low in water (<1 mg/mL).
  • LogP : ~0.8 (calculated via shake-flask method), indicating moderate hydrophobicity.
  • Stability : Stable at pH 4–8 (24-hour assay via HPLC); degrades under strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

  • Methods :

  • Density Functional Theory (DFT) : Use software like ADF to calculate molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Solvent Effects : COSMO solvation models simulate interactions in aqueous or DMSO environments.
    • Applications : Predict regioselectivity in substitution reactions (e.g., oxidation at sulfur) or binding affinity to biological targets .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) : Compare derivatives with modified substituents (e.g., replacing methylsulfanyl with phenylsulfanyl) using standardized assays (e.g., IC₅₀ in enzyme inhibition).
  • Example : highlights enhanced activity in sulfonamide-containing analogs, suggesting the methylsulfanyl group may require auxiliary functional groups for target engagement.
  • Validation : Cross-check data across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

  • Strategies :

  • Radioligand Binding Assays : Use ³⁵S-labeled analogs to quantify receptor binding (e.g., opioid or GABA receptors).
  • Kinetic Studies : Monitor enzyme inhibition (e.g., cyclooxygenase) via UV-Vis spectroscopy at varying substrate concentrations.
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected (e.g., inflammation-related genes) .

Key Notes

  • Methodological Focus : Emphasized protocols for synthesis, characterization, and data analysis.
  • Advanced Tools : Highlighted DFT ( ) and SAR () for hypothesis-driven research.

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